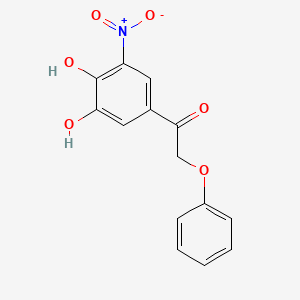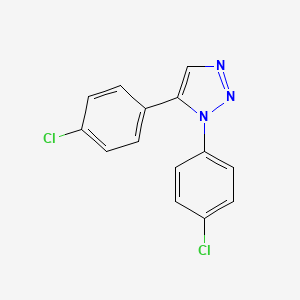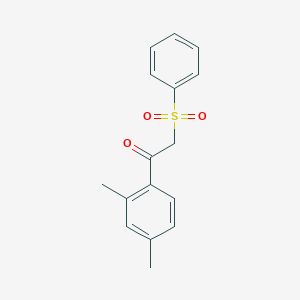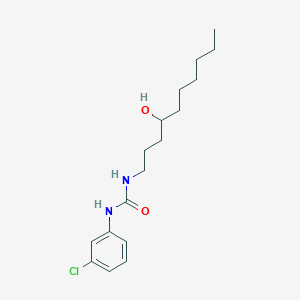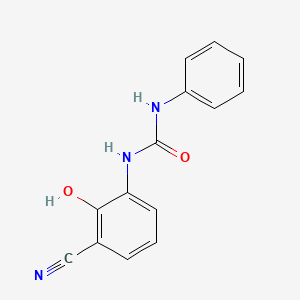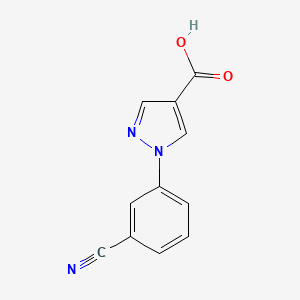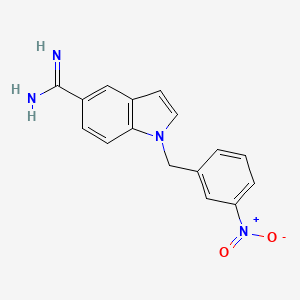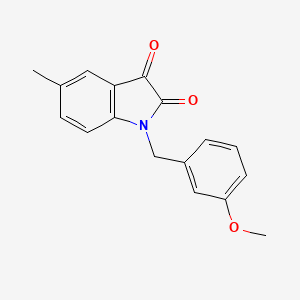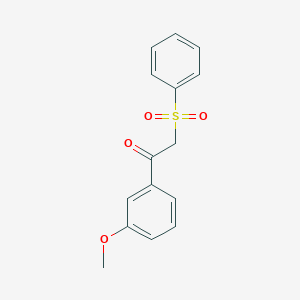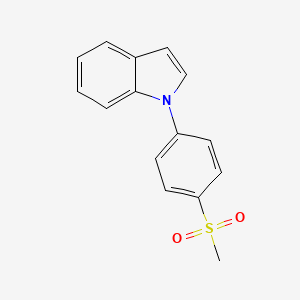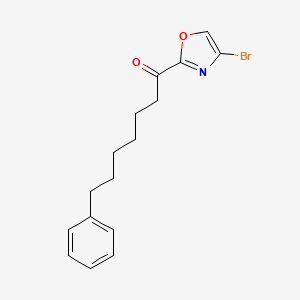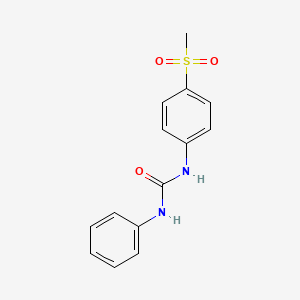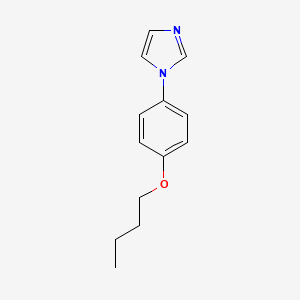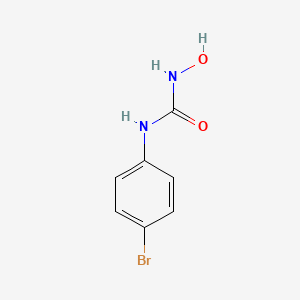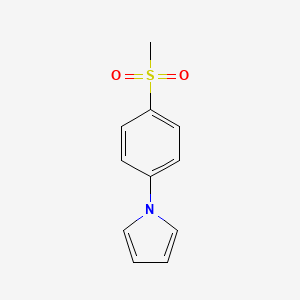
1-(4-(methylsulfonyl)phenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(methylsulfonyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. For example, 4-(methylsulfonyl)benzaldehyde can be synthesized from 4-methylsulfonylbenzyl chloride, which is then reacted with pyrrole under optimized conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of catalysts.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(4-(methylsulfonyl)phenyl)-1H-pyrrole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The molecular pathways involved include the inhibition of prostaglandin synthesis, leading to reduced inflammation and pain .
Comparison with Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Another compound with a similar sulfonylphenyl group, known for its antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenylacetylene: Used in organic synthesis and materials science for the preparation of various functional materials.
Uniqueness: 1-(4-(Methylsulfonyl)phenyl)-1H-pyrrole is unique due to its specific structural features that allow for selective interactions with biological targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C11H11NO2S/c1-15(13,14)11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3 |
InChI Key |
NIVLUABJSRHBFE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


